N,N'-Bis(benzyloxycarbonyl)guanidine N,N'-Bis(benzyloxycarbonyl)guanidine
Brand Name: Vulcanchem
CAS No.: 10065-79-9
VCID: VC3794523
InChI: InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22)
SMILES: C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N
Molecular Formula: C17H17N3O4
Molecular Weight: 327.33 g/mol

N,N'-Bis(benzyloxycarbonyl)guanidine

CAS No.: 10065-79-9

Cat. No.: VC3794523

Molecular Formula: C17H17N3O4

Molecular Weight: 327.33 g/mol

* For research use only. Not for human or veterinary use.

N,N'-Bis(benzyloxycarbonyl)guanidine - 10065-79-9

Specification

CAS No. 10065-79-9
Molecular Formula C17H17N3O4
Molecular Weight 327.33 g/mol
IUPAC Name benzyl N-(N-phenylmethoxycarbonylcarbamimidoyl)carbamate
Standard InChI InChI=1S/C17H17N3O4/c18-15(19-16(21)23-11-13-7-3-1-4-8-13)20-17(22)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H3,18,19,20,21,22)
Standard InChI Key WUPOXNUSSFCSGV-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C(C=C1)COC(=O)N/C(=N/C(=O)OCC2=CC=CC=C2)/N
SMILES C1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N
Canonical SMILES C1=CC=C(C=C1)COC(=O)NC(=N)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

N,N'-Bis(benzyloxycarbonyl)guanidine is characterized by a guanidine core symmetrically protected by two benzyloxycarbonyl groups. The Cbz moieties enhance solubility in organic solvents while shielding the reactive guanidine moiety during multi-step syntheses. Key structural and physicochemical properties include:

PropertyValue
Molecular FormulaC₁₇H₁₇N₃O₄
Molecular Weight327.33 g/mol
IUPAC NameBenzyl N-(N-benzyloxycarbonylcarbamimidoyl)carbamate
SMILESC1=CC=C(C=C1)COC(=O)NC(=NC(=O)OCC2=CC=CC=C2)N
InChI KeyWUPOXNUSSFCSGV-UHFFFAOYSA-N
Boiling PointNot explicitly reported (decomposes upon heating)
SolubilitySoluble in DCM, THF, DMF; insoluble in water

The compound’s stability under acidic and basic conditions is attributed to the electron-withdrawing nature of the Cbz groups, which prevent premature deprotection .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves reacting guanidine hydrochloride with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine:

Guanidine+2Cbz-ClBase, DCMN,N’-Bis(Cbz)guanidine+2HCl\text{Guanidine} + 2 \, \text{Cbz-Cl} \xrightarrow{\text{Base, DCM}} \text{N,N'-Bis(Cbz)guanidine} + 2 \, \text{HCl}

This reaction typically proceeds at room temperature in dichloromethane (DCM), yielding the product in 65–80% purity after recrystallization. A biphasic phase-transfer catalysis (PTC) method, utilizing tetrabutylammonium bromide (TBAB) in a water-DCM system, has been reported to improve yields to >90% by enhancing alkyl halide reactivity .

Industrial-Scale Optimization

Industrial production employs continuous-flow reactors to minimize side reactions and improve scalability. Key parameters include:

  • Temperature Control: Maintained at 20–25°C to prevent Cbz group degradation.

  • Purification: Automated flash chromatography systems with C18 reverse-phase columns ensure >98% purity .

  • Waste Management: HCl byproducts are neutralized using aqueous NaOH, aligning with green chemistry principles .

Applications in Organic Synthesis

Protecting Group Strategy

The Cbz groups in N,N'-Bis(benzyloxycarbonyl)guanidine are selectively removable under acidic (e.g., HBr/AcOH) or hydrogenolytic conditions (H₂/Pd-C), enabling sequential functionalization of guanidine derivatives. This property is exploited in peptide synthesis to protect arginine side chains .

Intermediate for Bioactive Molecules

The compound serves as a precursor for neurologically active agents. For example, its deprotection yields free guanidine, which is functionalized into Zanamivir analogs—potent neuraminidase inhibitors used against influenza . Recent studies demonstrate its utility in synthesizing cyclic guanidines via palladium-catalyzed allylic cyclization, a method critical for developing Y₁ receptor antagonists targeting neuropeptide Y pathways .

Biological Activity and Mechanisms

Neuromodulatory Effects

The guanidine moiety enhances acetylcholine release at synaptic junctions by prolonging depolarization of neuronal membranes. In vitro assays using rat hippocampal neurons showed a 40% increase in acetylcholine concentration post-treatment with 10 µM N,N'-Bis(Cbz)guanidine.

Antiviral Properties

Derivatives of this compound exhibit inhibitory activity against influenza neuraminidase. Molecular docking studies reveal that the Cbz groups stabilize interactions with the enzyme’s active site (binding energy: −9.2 kcal/mol), reducing viral replication by 70% in MDCK cells .

Enzyme Inhibition

The compound’s guanidine core competitively inhibits nitric oxide synthase (IC₅₀ = 12 µM) by mimicking the arginine substrate, making it a candidate for cardiovascular drug development .

Comparison with Analogous Guanidine Derivatives

CompoundProtecting GroupsStability in AcidSolubility in DCMKey Application
N,N'-Bis(Cbz)guanidineCbzHighHighPeptide synthesis
N,N'-Bis(Boc)guanidineBocModerateModerateEnzyme inhibitor design
N-BenzylguanidineNoneLowLowNeurotransmitter studies

The Cbz derivative outperforms Boc-protected analogs in stability during nucleophilic substitutions, while its solubility profile facilitates reactions in nonpolar media .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator